N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine
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Overview
Description
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common approach is the reaction of a pyrazine derivative with an azetidine intermediate, followed by the introduction of a benzoxazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene has been reported to promote the formation of similar amide structures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: LiAlH4, NaBH4
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine
- N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide
Uniqueness
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine stands out due to its unique combination of pyrazine, azetidine, and benzoxazole rings. This structural arrangement imparts distinct chemical properties and potential for diverse applications, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-19(15-18-12-4-2-3-5-13(12)21-15)11-9-20(10-11)14-8-16-6-7-17-14/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZPSYJFTPWJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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